3-(2-Nitroprop-1-enyl)furan

CAS No.: 860003-90-3

Cat. No.: VC3104019

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860003-90-3 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 3-(2-nitroprop-1-enyl)furan |

| Standard InChI | InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3 |

| Standard InChI Key | QBIBUTJSWOIVCP-UHFFFAOYSA-N |

| SMILES | CC(=CC1=COC=C1)[N+](=O)[O-] |

| Canonical SMILES | CC(=CC1=COC=C1)[N+](=O)[O-] |

Introduction

Structural Characteristics and Identification

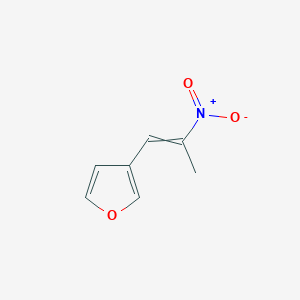

3-(2-Nitroprop-1-enyl)furan, registered under CAS number 860003-90-3, is an organic compound characterized by a furan ring substituted with a nitroprop-1-enyl group at the 3-position . The compound's molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. This structure features the integration of three key components: a furan heterocycle, an alkenyl linker, and a nitro functional group.

Structural Identifiers and Properties

The unique structure of 3-(2-Nitroprop-1-enyl)furan contributes to its distinct chemical behavior and potential applications. The table below summarizes the key identification parameters for this compound:

| Parameter | Value |

|---|---|

| CAS Number | 860003-90-3 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellow to amber-colored solid (predicted) |

| Structure Type | Nitro-substituted heterocycle |

| Structural Features | Furan ring, nitropropenyl substituent |

Isomeric Relationship and Positional Variants

3-(2-Nitroprop-1-enyl)furan belongs to a family of positional and geometric isomers that include 2-[(1E)-3-nitroprop-1-en-1-yl]furan and 2-[(1Z)-2-nitroprop-1-en-1-yl]furan. While these isomers share the same molecular formula, their differing substitution patterns and geometries result in distinctive chemical properties and reactivities.

Chemical Properties and Reactivity

The chemical behavior of 3-(2-Nitroprop-1-enyl)furan is largely determined by the interplay between its furan ring system and the nitro-containing side chain. This combination creates a molecule with intriguing reactivity profiles.

Electronic Properties

The presence of a nitro group (-NO₂) adjacent to the alkene creates an electron-withdrawing effect that influences the electron distribution across the molecule. This electronic configuration contributes to several key properties:

-

Enhanced electrophilicity at the β-carbon of the nitropropenyl group

-

Reduced electron density in the furan ring due to the electron-withdrawing effect of the nitro group

-

Potential for conjugative interactions between the π-systems of the furan ring and the nitropropenyl substituent

Chemical Reactivity

The reactivity of 3-(2-Nitroprop-1-enyl)furan is characterized by several dominant pathways:

Nitro Group Transformations

The nitro group in 3-(2-Nitroprop-1-enyl)furan can undergo various transformations:

-

Reduction to amino groups using reducing agents such as hydrogen with appropriate catalysts

-

Nucleophilic substitution reactions, particularly when activated by adjacent unsaturation

-

Participation in condensation reactions with appropriate nucleophiles

Furan Ring Reactivity

The furan ring component exhibits characteristic reactivity patterns:

-

Susceptibility to electrophilic aromatic substitution, though moderated by the electron-withdrawing nitropropenyl substituent

-

Potential for Diels-Alder reactions, leveraging the diene character of the furan ring

-

Ring-opening reactions under strong acidic conditions

Biological Activity and Applications

Research on compounds structurally similar to 3-(2-Nitroprop-1-enyl)furan suggests potential biological activities and applications in various fields.

| Microbial Type | Predicted Activity | Mechanism | Reference Comparison |

|---|---|---|---|

| Gram-positive bacteria | Moderate to high | Metabolic interference | Similar nitrofuran derivatives |

| Gram-negative bacteria | Low to moderate | Cell wall penetration | Nitro-olefin compounds |

| Fungi | Moderate | Enzyme inhibition | Furan-based antifungals |

Applications in Materials Science

Nitro-substituted furans have shown promise in materials science applications:

-

As components in optoelectronic materials

-

As reagents for the synthesis of polymers with specific properties

-

As precursors for the development of functional materials with electronic applications

Spectroscopic Characteristics

The spectroscopic properties of 3-(2-Nitroprop-1-enyl)furan provide essential tools for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with similar compounds, the predicted ¹H NMR spectral features include:

-

Furan ring protons (δ 6.5-7.5 ppm)

-

Olefinic proton of the nitropropenyl group (δ 7.5-8.2 ppm)

-

Methyl group protons (δ 2.2-2.5 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would be expected at:

-

1510-1550 cm⁻¹ (asymmetric NO₂ stretching)

-

1330-1370 cm⁻¹ (symmetric NO₂ stretching)

-

1500-1600 cm⁻¹ (C=C stretching)

-

1010-1080 cm⁻¹ (furan ring breathing)

Comparative Analysis with Structural Isomers

Understanding the relationship between 3-(2-Nitroprop-1-enyl)furan and its isomers provides valuable insights into structure-property relationships within this class of compounds.

Positional Isomerism Effects

The table below compares key properties of 3-(2-Nitroprop-1-enyl)furan with its positional isomers:

| Property | 3-(2-Nitroprop-1-enyl)furan | 2-[(1E)-3-nitroprop-1-en-1-yl]furan | 2-[(1Z)-2-nitroprop-1-en-1-yl]furan |

|---|---|---|---|

| Substitution Position | 3-position on furan | 2-position on furan | 2-position on furan |

| Nitro Group Position | At C2 of propenyl | At C3 of propenyl | At C2 of propenyl |

| Electronic Distribution | Less conjugation with ring | Enhanced conjugation with ring | Enhanced conjugation with ring |

| Predicted Reactivity | Moderate | Higher | Higher |

| CAS Number | 860003-90-3 | 1195355-74-8 | 181211-42-7 |

Structure-Activity Relationships

The position of both the nitropropenyl substituent on the furan ring and the nitro group within the side chain significantly influences the compound's properties:

-

Furan substitution position affects electron distribution and reactivity of the heterocyclic system

-

Position of the nitro group influences the electrophilicity of the alkene and its potential for participating in various reactions

-

Geometric isomerism (E/Z configuration) affects the spatial arrangement and potential for intramolecular interactions

Research Directions and Future Perspectives

Current literature suggests several promising directions for future research on 3-(2-Nitroprop-1-enyl)furan:

Synthetic Methodology Development

Opportunities exist for developing improved and more specific synthetic routes:

-

Catalyst optimization for selective synthesis of specific isomers

-

Green chemistry approaches to enhance sustainability

-

One-pot multicomponent reactions for more efficient preparation

Expanded Applications Research

Further investigation into potential applications could include:

-

Systematic screening for specific antimicrobial activities against resistant strains

-

Exploration of potential anticancer properties suggested by similar nitro-heterocyclic compounds

-

Investigation of catalytic applications in organic synthesis

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide valuable insights:

-

Comparative analysis of biological activities across the isomer series

-

Quantitative structure-activity relationship (QSAR) modeling to predict optimal substitution patterns

-

Computational studies to understand electronic and structural properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume